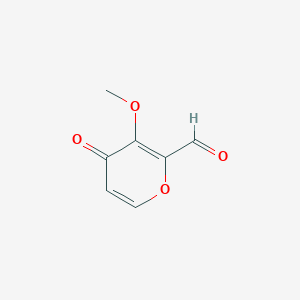

3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde

Description

Properties

IUPAC Name |

3-methoxy-4-oxopyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7-5(9)2-3-11-6(7)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFZMBMVIQBLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=CC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde and Its Derivatives

Classical and Contemporary Synthesis Strategies

The synthesis of substituted 4-pyranones has evolved from classical condensation and cyclization reactions to more sophisticated and efficient modern techniques. These strategies are crucial for accessing the core heterocyclic structure and for the precise installation of substituents.

Cyclization Reaction Approaches for Pyran Ring Formation

The formation of the 4-oxo-4H-pyran ring is a cornerstone of the synthesis of these compounds. Various cyclization strategies have been developed to construct this six-membered oxygen-containing heterocycle.

One of the most fundamental and enduring methods involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. This biomimetic approach mimics the polyketide synthase pathways found in nature. The general strategy relies on the condensation of precursors like acetoacetic esters to generate a polyketide chain that subsequently undergoes intramolecular cyclization to form the pyranone ring.

[4+2] Cycloaddition reactions , particularly those involving ketenes, have also emerged as a powerful tool for pyranone synthesis. For instance, the reaction of stable ketenes with dicarbonyl compounds can afford 4-hydroxy-2-pyrones in good yields. These hydroxy pyrones can then serve as versatile intermediates for further functionalization.

Transition metal-catalyzed reactions have opened new avenues for pyranone synthesis. Ruthenium-catalyzed oxidative annulation of alkynes provides a regioselective route to 2-pyrones, which are structural isomers of the target 4-pyrone system but highlight the utility of metal catalysis in forming the pyran ring. Similarly, palladium-catalyzed methodologies, such as the coupling of alkynylzincs with haloacrylic acids followed by lactonization, have proven effective.

Multicomponent Reaction Protocols for Pyranone Assembly

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. Several MCR protocols have been successfully applied to the synthesis of pyran and pyranone derivatives.

A common MCR strategy for pyran synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate) . This approach, often catalyzed by a base or an acid, proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to furnish highly functionalized pyrans. While these often lead to 2-amino-4H-pyran derivatives, modifications to the starting materials and reaction conditions can be tailored to produce pyranone structures.

Domino reactions, a subset of MCRs, have also been employed. For example, a three-component domino cyclization of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation has been shown to efficiently produce novel pyrano[4,3-b]pyran-5-one derivatives. This demonstrates the potential of MCRs to construct complex fused pyranone systems.

| MCR Component 1 | MCR Component 2 | MCR Component 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile (B47326) | Ethyl Acetoacetate (B1235776) | Piperidine, EtOH, rt | 2-Amino-4H-pyran |

| Aromatic Aldehyde | Malononitrile | 4-Hydroxy-6-methyl-2-pyrone | Ammonium acetate (B1210297), EtOH, MW | Pyrano[4,3-b]pyran-5-one |

| Benzaldehyde | Malononitrile | Dimedone | Ionic Liquid, Solvent-free | Tetrahydrobenzo[b]pyran |

Strategies for Selective Introduction of Methoxy (B1213986) and Carbaldehyde Moieties

The precise installation of the methoxy group at the C3 position and the carbaldehyde at the C2 position is a key challenge in the synthesis of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde. This often requires a multi-step approach involving the functionalization of a pre-formed pyranone ring.

A plausible strategy begins with a precursor such as kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyran-4-one) . The hydroxyl group at the 5-position (equivalent to the 3-position in the target molecule's parent ring) can be selectively methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The introduction of the carbaldehyde group at the C2 position can be achieved through the oxidation of the hydroxymethyl group already present in kojic acid. Various selective oxidation methods can be employed, such as those using manganese dioxide (MnO₂) or Swern oxidation conditions.

An alternative approach could involve the Vilsmeier-Haack reaction on a 3-methoxy-4-pyranone precursor. This reaction uses a mixture of phosphorus oxychloride and a formamide (B127407) (like DMF) to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. The regioselectivity of this reaction would be crucial for the successful synthesis of the target compound.

Another strategy involves the functionalization of a 2-methyl-4-pyrone derivative. The methyl group can be activated for subsequent transformation into a carbaldehyde. For instance, enamination of a 2-methyl-4-pyrone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields a 2-(2-(dimethylamino)vinyl)-4-pyrone. This enamine can then be hydrolyzed under acidic conditions to afford the desired 2-carbaldehyde.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. The development of environmentally benign and sustainable methods for the synthesis of pyranones is an active area of research.

Catalytic Systems for Environmentally Benign Pyranone Syntheses

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. A variety of catalytic systems have been explored for the synthesis of pyranone and its derivatives.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for reuse. Examples include:

Nano fluoroapatite doped with Si and Mg (Si–Mg–FA): Used for the multicomponent synthesis of 2-amino-pyran derivatives.

KOH loaded on CaO: An effective solid base catalyst for the solvent-free synthesis of 4H-pyran derivatives.

Silica-supported dual acidic ionic liquid (DAIL@SiO₂): A powerful heterogeneous catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans under solvent-free conditions.

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also act as catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for sustainable synthesis. For instance, a novel imidazolium-based basic ionic liquid has been used as a catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media. organic-chemistry.org In some cases, the ionic liquid can be recovered and reused for several cycles without a significant loss of activity.

| Catalyst | Reaction Type | Key Advantages |

| Si–Mg–FA | Multicomponent Reaction | Heterogeneous, Recyclable |

| KOH/CaO | Multicomponent Reaction | Solvent-free, Low cost |

| DAIL@SiO₂ | Multicomponent Reaction | Heterogeneous, Solvent-free, Reusable |

| [PEMIM][OH] (Ionic Liquid) | Multicomponent Reaction | Aqueous media, Reusable, Halide-free |

Solvent-Free and Aqueous Medium Reaction Conditions

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. To this end, performing reactions under solvent-free conditions or in aqueous media has been a major focus.

Solvent-free reactions , often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of various pyran derivatives via multicomponent reactions has been successfully achieved under solvent-free conditions, often in the presence of a heterogeneous catalyst. google.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of pyrano[2,3-d]pyrimidines has been reported in aqueous media using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or L-proline. nih.gov A novel photocatalytic method for synthesizing pyranones from furfural (B47365) alcohols has been developed using visible light and O₂ in an aqueous phase, offering a highly environmentally friendly approach. mdpi.com The use of magnetized distilled water has also been explored as a green-promoting medium for the synthesis of 4H-pyran derivatives.

Bio-inspired and Chemoenzymatic Synthesis of Pyranone Precursors

The integration of biological and enzymatic methods into synthetic organic chemistry provides powerful tools for creating complex molecules with high selectivity. Chemoenzymatic approaches, which use enzymes to catalyze key transformations, are particularly valuable for preparing pyranone precursors.

Biocatalytic methods can be employed to generate key intermediates, such as α-amino ketones, which are precursors for various N-heterocycles. scispace.comnih.gov For instance, transaminases can mediate the amination of ketone precursors, which could then undergo further reactions. scispace.comnih.gov A significant advantage of biocatalysis is the potential for high regio- and stereoselectivity, which is often challenging to achieve with conventional chemical methods. scispace.com

In the context of pyranone synthesis, enzymatic kinetic resolution is a highly effective strategy for obtaining enantiomerically pure precursors. The synthesis of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde, a key intermediate for potent adenosine (B11128) receptor agonists, utilizes this technique. nih.gov The process involves the enzyme-catalyzed kinetic resolution of a racemic acetoxymethyl derivative, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, to selectively produce the desired enantiopure alcohol, which is then oxidized to the target aldehyde. nih.gov This highlights the utility of enzymes in accessing chiral building blocks that are crucial for constructing stereochemically defined pyranone scaffolds. nih.gov

| Precursor | Enzymatic Step | Enzyme (Example) | Product | Application |

| (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Kinetic Resolution | Porcine Pancreatic Lipase (PPL) | (R)-2-hydroxymethyl-3,4-dihydro-2H-pyran | Synthesis of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde |

| α-Diketones | Regioselective Amination | ω-Transaminase (ATA) | α-Amino Ketones | Precursors for N-heterocycles |

Continuous Flow Chemistry Techniques in Pyranone Synthesis

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. numberanalytics.comrsc.org This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com Key benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and greater reproducibility. mdpi.comsci-hub.seyoutube.com The high surface-area-to-volume ratios in flow reactors allow for precise temperature control, which is critical for managing highly exothermic reactions and improving selectivity. mdpi.comyoutube.com These features make flow chemistry a powerful tool for developing sustainable and efficient processes for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including complex heterocyclic scaffolds like pyranones. mdpi.comsci-hub.se

Development of Flow Processes for Enhanced Reaction Efficiency

The adoption of flow chemistry can lead to dramatic improvements in reaction efficiency, characterized by reduced reaction times and increased yields. numberanalytics.com The precise control over stoichiometry and residence time in a flow reactor minimizes the formation of byproducts and allows for rapid process optimization. youtube.com For reactions involving hazardous reagents or unstable intermediates, flow systems enhance safety by operating with very small reaction volumes at any given moment. sci-hub.seresearchgate.net

In photochemical reactions, for example, continuous flow setups can significantly outperform batch processes. The synthesis of certain APIs via photocyclization showed a yield of 65% in a flow system compared to only 21% in a batch reactor, demonstrating a clear advantage. mdpi.com This efficiency gain is attributed to the uniform irradiation and controlled reaction time possible in a flow setup. mdpi.com The modular nature of flow systems also allows for the integration of in-line purification and analysis, further streamlining the synthetic process. researchgate.netflinders.edu.au

| Feature | Advantage in Flow Chemistry | Impact on Pyranone Synthesis |

| Heat Transfer | High surface-to-volume ratio allows for rapid and precise temperature control. mdpi.com | Improved selectivity, higher yields, and safer handling of exothermic cyclization or functionalization steps. |

| Mass Transfer | Efficient mixing of reactants. mdpi.com | Faster reaction rates and improved reproducibility compared to batch stirring. |

| Residence Time | Precise control over the time reactants spend in the reaction zone. numberanalytics.comyoutube.com | Minimized byproduct formation and straightforward optimization of reaction conditions. |

| Safety | Small reactor volumes confine hazardous materials and reactions. numberanalytics.comsci-hub.se | Enables the use of more reactive intermediates and energetic conditions that would be unsafe in large-scale batch reactors. |

Sequential Flow Reactions for Complex Pyranone Architectures

One of the most powerful applications of flow chemistry is the ability to perform multi-step synthetic sequences in a continuous, uninterrupted fashion. flinders.edu.auresearchgate.net This "assembly-line" approach involves linking multiple reactor modules, where the output of one reactor becomes the input for the next, eliminating the need for manual workup and isolation of intermediates. flinders.edu.aumit.edu This methodology significantly reduces synthesis time and waste while enabling the construction of complex molecular architectures. researchgate.netmit.edu

| Synthesis Target | Number of Steps in Flow | Key Reactions | Total Residence Time | Reference |

| Imatinib Precursor | 3 | N-arylation, Amidation | 48 min | uc.pt |

| Boscalid Precursor | 2 | Cross-coupling, Reduction | 16 min (first step) | flinders.edu.au |

| AS-136A (Measles Therapeutic) | 4 | Diazo formation, Cycloaddition, N-alkylation, Amidation | 31.7 min | mit.edu |

Retrosynthetic Analysis for this compound and Analogs

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis reveals several potential synthetic routes.

A primary disconnection can be made at the C2-aldehyde group. A formyl group can often be installed via a Vilsmeier-Haack reaction. This suggests that a key intermediate would be 3-Methoxy-4H-pyran-4-one (I) . This simplifies the target molecule significantly.

The next disconnection focuses on the pyranone ring itself. The 4-pyranone core can be synthesized from acyclic precursors. One common method involves the cyclization of a 1,3,5-triketone or a related dicarbonyl equivalent. Therefore, intermediate (I) could be conceptually disconnected to an open-chain precursor like a β-keto ester or a diketone that can be cyclized. Another established route to 4-pyranones involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) or its derivatives. wisconsin.edu This suggests that a precursor like 3-Methoxy-4-oxo-4H-pyran-2,6-dicarboxylic acid (II) could be a viable starting point, where selective mono-decarboxylation and subsequent formylation would be required.

Alternatively, building the ring from simpler components is a common strategy. Palladium-catalyzed reactions involving alkynes and acrylic acids are known to produce 2-pyrones, and variations of this chemistry could potentially be adapted for 4-pyrone synthesis. nih.govorganic-chemistry.org

Proposed Retrosynthetic Pathway:

Target: this compound

Disconnection (C-CHO bond): Functional Group Interconversion (FGI) via Vilsmeier-Haack formylation.

Precursor I: 3-Methoxy-4H-pyran-4-one

Disconnection (Pyranone Ring): Cyclization.

Precursor II: Acyclic β-dicarbonyl or related species.

This analysis provides a strategic roadmap, identifying key intermediates and the types of reactions (formylation, cyclization) needed to achieve the synthesis of the target molecule.

Stereoselective Synthesis of Pyranone Scaffolds

The development of stereoselective methods for synthesizing pyranone scaffolds is of great interest due to the prevalence of chiral pyran rings in biologically active natural products. rsc.orgnih.gov Achieving high levels of stereocontrol allows for the synthesis of single enantiomers or diastereomers, which is often crucial for pharmacological activity.

A highly effective strategy involves using chiral starting materials derived from the natural "chiral pool," such as carbohydrates. nih.govresearchgate.net For example, novel sugar-fused pyrano[3,2-c]pyranone derivatives have been synthesized with high stereoselectivity starting from D-galactose and D-glucose. nih.gov In these syntheses, β-C-glycopyranosyl aldehydes are prepared and then reacted with substituted 4-hydroxycoumarins in the presence of an organocatalyst like L-proline to yield single diastereomers of the pyranone products in excellent yields. nih.gov

Microwave-assisted synthesis has also been employed to efficiently produce carbohydrate-fused pyrano[3,2-c]pyranones from 2-C-formyl galactal and 2-C-formyl glucal. rsc.orgresearchgate.net These methods demonstrate that the inherent stereochemistry of the carbohydrate starting material can be effectively transferred to the final pyranone product, providing a reliable route to enantiopure complex molecules. rsc.orgnih.gov Another approach involves the diastereoselective reaction of adducts of tetracyanoethylene (B109619) and ketones with aldehydes in acidic media to produce functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org

| Starting Material(s) | Key Reaction | Catalyst/Conditions | Product Type | Stereochemical Outcome |

| 1-C-formyl galactal and 4-hydroxycoumarin | Michael addition / Cyclization | L-proline, 25 °C | Sugar-fused pyrano[3,2-c]pyranone | Single diastereomer |

| 2-C-formyl galactal and 4-hydroxycoumarins | Michael addition / Cyclization | Microwave irradiation (10 min) | Carbohydrate-fused pyrano[3,2-c]pyranone | High stereoselectivity |

| 4-oxoalkane-1,1,2,2-tetracarbonitriles and Aldehydes | Cascade reaction | Acidic media | 3,4-dihydro-2H-pyran-4-carboxamides | High diastereoselectivity |

Reactivity and Advanced Chemical Transformations of 3 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde

Nucleophilic Addition Reactions

The electron-deficient nature of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde, arising from the cumulative electron-withdrawing effects of the aldehyde and pyranone carbonyl groups, makes it highly susceptible to nucleophilic attack at multiple sites.

Reactions at the Carbaldehyde Moiety

The carbaldehyde group at the C-2 position is a primary site for nucleophilic addition. As a typical aldehyde, it undergoes a wide range of classical addition and condensation reactions.

Condensation Reactions: It readily reacts with primary amines and their derivatives, such as hydrazines and hydroxylamines, to form the corresponding imines (Schiff bases), hydrazones, and oximes. For instance, reaction with substituted hydrazines can yield stable, often crystalline, hydrazone derivatives, a common method for characterization. The reaction of analogous 3-formylchromones with reagents like 2,4-dinitrophenylhydrazine (B122626) and 2-hydroxyaniline proceeds efficiently, suggesting similar reactivity for the title compound. mdpi.comresearchgate.net

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with carbon nucleophiles. In the Wittig reaction, treatment with a phosphorus ylide (e.g., Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, elongating the side chain at the C-2 position. organic-chemistry.orgmasterorganicchemistry.com Similarly, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), diethyl malonate) in the presence of a base catalyst leads to the formation of a new α,β-unsaturated system attached to the pyranone ring. nih.govresearchgate.net

| Reaction Type | Nucleophile/Reagent | Expected Product |

|---|---|---|

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-3-methoxy-4H-pyran-4-one |

| Wittig Reaction | Triphenyl(methyl)phosphonium ylide (Ph₃P=CH₂) | 3-Methoxy-2-vinyl-4H-pyran-4-one |

| Knoevenagel Condensation | Malononitrile / Base | 2-(3-Methoxy-4-oxo-4H-pyran-2-yl)methylene)malononitrile |

Conjugate Additions to the Pyranone Ring System

The α,β-unsaturated ketone embedded within the 4-pyranone ring (specifically, the C5-C6 double bond relative to the C4-carbonyl) serves as a Michael acceptor. This allows for 1,4-conjugate addition of soft nucleophiles.

This reaction involves the attack of a nucleophile at the C-6 position, with the resulting enolate being protonated to yield a dihydropyranone derivative. A wide range of nucleophiles, including thiols, amines, and carbanions derived from active methylene compounds, can participate in this transformation. The efficiency and regioselectivity of such additions are well-documented for various pyrone systems. beilstein-journals.orgrsc.org This reactivity provides a powerful method for introducing substituents onto the pyranone ring, modifying its electronic and steric properties.

Electrophilic Substitution Reactions on the Pyranone Nucleus

The 4-pyranone ring system is inherently electron-deficient due to the presence of the electron-withdrawing carbonyl group and the ring oxygen atom. This deactivation makes classical electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, highly unfavorable. The electrophilic character of the ring carbons, particularly C-3, C-5, and C-6, prevents attack by external electrophiles under standard conditions. Consequently, direct electrophilic substitution on the pyranone nucleus of this compound is not a synthetically viable pathway.

Chemoselective Transformations of Aldehyde and Pyranone Functional Groups

The presence of multiple electrophilic sites—the aldehyde carbonyl (C=O), the pyranone carbonyl (C=O), and the conjugated C=C double bond—presents opportunities for chemoselective reactions. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone within the pyranone ring. This difference in reactivity can be exploited to achieve selective transformations.

For example, reduction with mild hydride reagents under controlled conditions, such as sodium borohydride (B1222165) (NaBH₄) at low temperatures, is expected to selectively reduce the aldehyde to a primary alcohol while leaving the pyranone ring intact. ugm.ac.idresearchgate.net This provides access to 2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one, a valuable synthetic intermediate. Stronger reducing agents or different reaction conditions would be required to reduce the less reactive pyranone carbonyl or the C=C double bond.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of the title compound is dictated by its two distinct carbonyl functionalities and the alkene moiety.

Oxidation: The aldehyde group is readily susceptible to oxidation. Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will convert the carbaldehyde into a carboxylic acid, yielding 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid. This transformation is well-established for related formyl-heterocycles. dntb.gov.uaresearchgate.net

Reduction: As mentioned in section 3.3, selective reduction of the aldehyde is readily achievable. More forceful reducing conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or the use of stronger hydride reagents like lithium aluminum hydride (LiAlH₄), could lead to the reduction of multiple sites, including the pyranone carbonyl and the C=C double bond, potentially resulting in a mixture of products. The selective reduction of aldehydes in the presence of other reducible groups using sodium borohydride is a cornerstone of organic synthesis. organic-chemistry.orgresearchgate.net

| Transformation | Reagent | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Aldehyde | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid |

| Chemoselective Reduction | NaBH₄ (low temp.) | Aldehyde | 2-(Hydroxymethyl)-3-methoxy-4H-pyran-4-one |

| Full Reduction (Potential) | LiAlH₄ or H₂/Catalyst | Aldehyde, Ketone, Alkene | Mixture of reduced products |

Derivatization Strategies for Structural Diversification

This compound is a versatile scaffold for generating diverse molecular architectures. The reactivity patterns described above enable numerous derivatization strategies.

Heterocycle Synthesis: The aldehyde can act as an electrophilic partner in multicomponent reactions to construct new heterocyclic rings fused to or substituted on the pyranone core. Reactions with dinucleophiles, such as β-ketoesters and malononitrile in the presence of an amine catalyst, are common routes for synthesizing complex, highly functionalized pyran-based systems. nih.govnih.gov

Side-Chain Elaboration: The carbaldehyde provides a handle for extending the carbon framework at the C-2 position. Wittig olefination, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations can be employed to introduce a wide variety of unsaturated side chains.

Ring Modification: Nucleophilic conjugate addition to the pyranone ring allows for the introduction of substituents at the C-6 position, leading to a range of 6-substituted dihydropyranone derivatives.

These strategies underscore the utility of this compound as a foundational molecule for building libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. amazonaws.commdpi.com

Modifications of the Carbaldehyde Group

Key transformations include condensation reactions with various nucleophiles. For instance, reactions with primary amines can yield Schiff bases (imines), while reactions with hydrazines can form corresponding hydrazones. Such reactions are common for 3-formylchromones, a structurally related class of compounds. mdpi.comresearchgate.net Condensation with 2,4-dinitrophenylhydrazine or 2-benzothiazolylhydrazine proceeds efficiently, typically by refluxing the reactants in ethanol, to yield stable, often colored, hydrazone products. mdpi.com

The aldehyde functionality can also participate in carbon-carbon bond-forming reactions. For example, it can undergo aldol-type condensation with active methylene compounds. The reaction with ethyl acetoacetate (B1235776) in the presence of a catalyst like potassium acetate (B1210297) can furnish an aldol condensation product, extending the carbon framework at the C-2 position. mdpi.com

Table 1: Representative Reactions of the Carbaldehyde Group

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., 2-Hydroxyaniline) | Imine | Ethanol, Reflux |

| Hydrazone Formation | Hydrazine derivative (e.g., 2,4-Dinitrophenylhydrazine) | Hydrazone | Ethanol, Reflux |

| Aldol Condensation | Active Methylene Compound (e.g., Ethyl acetoacetate) | α,β-Unsaturated Ketone | CH₃COOK, Heat |

Functionalization of the Pyranone Ring

The pyranone ring itself presents several avenues for functionalization. The conjugated system makes the C-6 position susceptible to nucleophilic attack (a Michael-type 1,6-addition) due to its vinylogous relationship with the C-4 carbonyl group. Nucleophiles can add to this position, leading to dearomatization and the formation of a dihydropyranone intermediate, which can be further functionalized.

While 4-hydroxypyrones are known to act as nucleophiles in Mitsunobu reactions and oxa-Michael additions, the 3-methoxy derivative is expected to be less acidic and therefore less likely to act as a nucleophile itself. beilstein-journals.org Instead, its electron-rich nature at certain positions, balanced by the electron-withdrawing groups, allows for a range of reactions. The construction of the pyranone ring can also be part of a multi-step sequence that allows for its functionalization. manipal.eduuq.edu.au For instance, strategies involving cyclization and subsequent C-C bond-forming reactions can be employed to introduce substituents at various positions on a pre-formed pyranone core. uq.edu.au

Radical additions also provide a pathway for functionalizing the pyranone ring. The α,β-unsaturated system is a competent radical acceptor. Studies on related hydroxypyrones have shown that intermolecular radical additions can proceed with high site selectivity, typically favoring addition at the less substituted end of the olefin (C-6 in this case, as C-2 is substituted). nih.gov

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C-3 position is a key modulator of the ring's electronic properties. While generally stable, it can participate in specific chemical transformations.

Ether Cleavage : Standard ether-cleavage reagents, such as strong protic acids (HBr) or Lewis acids (BBr₃), can be expected to cleave the methyl ether to yield the corresponding 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. This transformation would significantly alter the compound's properties, introducing a potentially acidic hydroxyl group and a site for further O-functionalization. In medicinal chemistry, metabolic O-demethylation is a common transformation for methoxy-containing compounds, often mediated by cytochrome P450 enzymes. nih.govnih.gov

Photochemical Rearrangement : Related 3-methoxy-4-pyridone systems have been shown to undergo photochemical rearrangement upon UV irradiation. This reaction results in the migration of the methyl group from the oxygen to the adjacent C-2 position, forming a 3-hydroxymethyl derivative. researchgate.net A similar rearrangement could potentially be explored for this compound.

Table 2: Potential Transformations of the Methoxy Group

| Transformation Type | Reagent/Condition | Product Type | Notes |

|---|---|---|---|

| Ether Cleavage | BBr₃ or HBr | 3-Hydroxy-pyranone | Standard demethylation method. |

| Metabolic O-Demethylation | Cytochrome P450 Enzymes | 3-Hydroxy-pyranone | A common biotransformation pathway. nih.gov |

| Photochemical Rearrangement | UV light (e.g., 254 nm) | 3-Hydroxymethyl-pyranone | Inferred from reactivity of analogous pyridones. researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder)

The 4-pyranone scaffold can participate as a diene component in [4+2] cycloaddition reactions, providing a powerful method for constructing complex bicyclic systems. The substituents on the pyranone ring—the electron-donating methoxy group and the electron-withdrawing carbaldehyde and carbonyl groups—exert significant control over the feasibility and selectivity of the Diels-Alder reaction.

The pyranone ring acts as an electron-deficient diene, a characteristic that is enhanced by the C-4 carbonyl and C-2 carbaldehyde groups. This electronic profile suggests that it will react most readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, reactions with electron-deficient dienophiles are also possible, particularly under thermal conditions, though they may require catalysis. The regioselectivity of the cycloaddition will be governed by the electronic and steric influences of the substituents on the diene. The primary cycloadducts are often bicyclic lactones which can undergo subsequent transformations, such as decarboxylation upon heating, to yield highly substituted cyclohexadiene or aromatic systems.

Radical-Based Reactions

Free radical reactions offer a complementary approach to the functionalization of this compound. wikipedia.org The core of these reactions involves the homolytic cleavage of a bond to generate a free radical, which can then add to the pyranone ring. masterorganicchemistry.com

The α,β-unsaturated system within the pyranone ring is an effective substrate for conjugate radical additions. Research on similar pyrone systems has demonstrated that intermolecular radical additions, often initiated by triethylborane/O₂ or other radical initiators, can be achieved with high selectivity. nih.gov For this compound, the addition of a nucleophilic radical (e.g., a tertiary alkyl radical) would be expected to occur at the C-6 position. This regioselectivity is driven by both steric factors (the C-2 and C-3 positions are highly substituted) and electronic factors, leading to the formation of a more stable radical intermediate. The reaction sequence typically involves:

Initiation : Generation of the reacting radical from a suitable precursor. youtube.com

Propagation : Addition of the radical to the C-6 position of the pyranone ring, followed by hydrogen atom transfer from a donor (e.g., a silane) to quench the resulting pyranonyl radical. nih.gov

Termination : Combination of two radical species to end the chain reaction. youtube.com

These radical-based methods are valuable for creating challenging carbon-carbon bonds and introducing complex substituents, such as chiral quaternary centers, onto the pyranone framework. nih.gov

Mechanistic Investigations of 3 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde Transformations

Elucidation of Reaction Pathways and Intermediate Species

There is a lack of specific studies elucidating the detailed reaction pathways and intermediate species involved in the transformations of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde. While research on related 3-formylchromones describes various reactions—including condensations, cycloadditions, and ring-opening reactions—these pathways cannot be directly attributed to this compound without dedicated experimental evidence.

Role of Catalysis in Mechanistic Control and Selectivity

Specific research detailing the role of catalysis in controlling the reaction mechanisms and selectivity for transformations of this compound is not available. Studies on the synthesis of other 4H-pyran derivatives frequently employ a variety of catalysts to promote reactions and control outcomes, but these findings are not specific to the transformations of the title compound. For instance, the aldol (B89426) condensation of a related 3-formylchromone with ethyl acetoacetate (B1235776) has been reported using potassium acetate (B1210297) (CH3COOK) as a catalyst. mdpi.com However, similar catalytic studies for this compound have not been found.

Kinetic Studies of Pyranone Reactions

No kinetic studies detailing the reaction rates, order of reactions, or activation parameters for transformations involving this compound could be located in the available literature. While kinetic analyses have been performed for the formation of other pyran-containing structures, this data is not applicable to the specific reactions of this compound.

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) NMR techniques, provides a complete picture of the molecular framework.

The ¹H NMR spectrum of pyran-4-one derivatives offers valuable information about the electronic environment of the protons. For derivatives of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde, the aldehydic proton is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) protons would appear as a sharp singlet around δ 3.8-4.2 ppm. The protons on the pyran ring itself would exhibit characteristic chemical shifts and coupling patterns depending on the substitution.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the pyran-4-one ring is typically observed in the highly deshielded region of δ 170-185 ppm. The aldehydic carbonyl carbon would also be found in a similar downfield region, generally between δ 185-200 ppm. The carbon of the methoxy group is expected to resonate in the range of δ 55-65 ppm. Carbons within the pyran ring will have distinct chemical shifts influenced by the oxygen heteroatom and the carbonyl group.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 185 - 200 |

| Methoxy (-OCH₃) | 3.8 - 4.2 (s) | 55 - 65 |

| Pyran Ring (C=O) | - | 170 - 185 |

| Pyran Ring (C-O) | - | 140 - 160 |

| Pyran Ring (C-H) | 6.0 - 8.0 | 100 - 150 |

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For derivatives of this compound, COSY spectra would show correlations between adjacent protons on the pyran ring, if present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for all protonated carbons in the molecule, such as the pyran ring C-H and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique allows for the assignment of quaternary carbons and helps to piece together the molecular fragments. For instance, an HMBC correlation would be expected between the aldehydic proton and the C-2 carbon of the pyran ring, as well as between the methoxy protons and the C-3 carbon.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Electron Impact (EI) ionization is a hard ionization technique that leads to extensive fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For 4H-pyran-4-one derivatives, common fragmentation pathways involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O). lookchem.com The fragmentation of this compound would likely proceed through initial cleavages adjacent to the carbonyl groups and the methoxy group.

| Fragment Ion | Proposed Loss | Significance |

|---|---|---|

| [M - H]⁺ | Loss of a hydrogen radical | Indicates a labile proton, likely the aldehydic H |

| [M - CO]⁺ | Loss of carbon monoxide | Characteristic of pyran-4-one ring fragmentation |

| [M - CHO]⁺ | Loss of the formyl radical | Cleavage of the aldehyde group |

| [M - OCH₃]⁺ | Loss of the methoxy radical | Cleavage of the methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification in Novel Structures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the various carbonyl and ether functionalities.

The most prominent features in the IR spectrum would be the C=O stretching vibrations. The ketone carbonyl group in the pyran-4-one ring typically shows a strong absorption in the region of 1630-1680 cm⁻¹. nih.gov The aldehyde carbonyl group is expected to absorb at a higher frequency, generally in the range of 1690-1740 cm⁻¹. nih.gov The presence of an aldehyde is further confirmed by the characteristic C-H stretching vibrations of the aldehyde proton, which appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O stretching vibrations of the ether linkage in the methoxy group and the pyran ring would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C-H) | Stretching | ~2820 and ~2720 |

| Aldehyde (C=O) | Stretching | 1690 - 1740 |

| Ketone (C=O) | Stretching | 1630 - 1680 |

| C=C | Stretching | 1500 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the exact atomic and molecular structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and conformational details.

For pyranone derivatives, X-ray diffraction studies have provided critical insights into their molecular geometry. Analysis of various substituted 4H-pyran and related chromene structures consistently reveals that the central pyran ring is not planar. Instead, it typically adopts a non-planar conformation, most commonly described as a boat or flattened-boat conformation. nih.govresearchgate.netresearchgate.net For instance, in the crystal structures of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and a 4H-pyran-3-carboxylate derivative, the pyran ring deviates significantly from planarity. researchgate.netresearchgate.net In one specific chromene derivative, the oxygen (O1) and C4 atoms of the pyran ring were found to deviate from the basal plane, confirming a boat-like structure. nih.gov

Table 1: Representative Crystal Structure Conformations in Pyran-Containing Heterocycles This table presents findings for structurally related pyranone derivatives to illustrate the utility of X-ray crystallography, as specific data for this compound is not publicly available.

| Compound Class | Key Structural Feature | Conformation of Pyran Ring | Reference |

| 4H-Chromene Derivative | Bicyclic system with 4H-pyran ring | Strongly flattened boat | nih.gov |

| 4H-Pyran-3-carboxylate | Monocyclic pyran with multiple substituents | Flattened-boat | researchgate.net |

| Pyrano[3,2-c]chromene | Fused tricyclic system | Boat | researchgate.net |

| Pyran-2-one Schiff base | Zwitterionic pyranone derivative | Keto form, stabilized by intra-H-bond | najah.edu |

Advanced Spectroscopic Techniques for Elucidating Reactivity in Dynamic Systems (e.g., in situ IR)

Understanding the mechanisms of chemical reactions requires monitoring the transformation of reactants into products, often through short-lived intermediate species. In situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for studying these dynamic processes in real-time without disturbing the reaction. nih.gov This technique allows for the direct observation of changes in molecular vibrations as a reaction progresses, providing crucial kinetic and mechanistic information. nih.govresearchgate.net

A notable application of this technique is the study of the enantioselective hydrogenation of a pyrone derivative, 4-methoxy-6-methyl-2-pyrone, over a palladium catalyst. researchgate.netunige.chsemanticscholar.org By using Attenuated Total Reflection (ATR) IR spectroscopy combined with Modulation Excitation Spectroscopy (MES), researchers could monitor the solid-liquid interface during the catalytic reaction. researchgate.netunige.ch This advanced setup made it possible to distinguish between different species in the system:

Dissolved reactants and products in the bulk liquid phase.

Adsorbed species on the surface of the catalyst.

Reaction intermediates , such as carboxylates formed from subsequent reaction steps. researchgate.netunige.ch

Similarly, in situ FTIR has been used to monitor the condensation reactions of 3-formylchromones, which are structurally related to the target compound. acs.orgsciforum.netresearchgate.net The characteristic stretching frequencies of the carbonyl groups (both the γ-pyrone C=O and the aldehyde C=O) and the C=C double bonds in the pyrone ring can be monitored to track the consumption of the aldehyde and the formation of new products in real-time. sciforum.netresearchgate.net This provides a direct window into the reaction pathway, helping to elucidate the role of different nucleophiles and reaction conditions.

Photophysical Property Analysis of Pyranone Derivatives (e.g., Absorption and Emission Spectra, Quantum Yield, Solvatochromism)

Pyranone derivatives often form the core of π-conjugated systems that exhibit interesting photophysical properties, making them relevant for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netmdpi.com The key properties analyzed include their absorption and emission spectra, fluorescence quantum yield, and response to solvent environments (solvatochromism).

Absorption and Emission Spectra: Pyranone derivatives typically exhibit absorption bands in the UV-visible region corresponding to π→π* and intramolecular charge transfer (ICT) transitions. The position of the absorption and emission maxima can be tuned by modifying the substituents on the pyranone core. mdpi.com For example, introducing electron-donating groups like a dimethylamino group can significantly red-shift the absorption and emission maxima. researchgate.netmdpi.com Many pyranone-based fluorophores are characterized by a large separation between their absorption and emission maxima, known as the Stokes shift. Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve signal detection. Derivatives have been reported with Stokes shifts as large as 204 nm. mdpi.com

Quantum Yield (Φ): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org This value is highly dependent on the molecular structure and environment. wikipedia.org While some simple pyranones are weakly fluorescent, strategic derivatization can lead to highly emissive compounds. Dimethylamino-substituted α-pyrones have been reported to display quantum yields as high as 99% in solution. researchgate.net Other conjugated 4-pyrone structures have shown good quantum yields of up to 28%, while certain pyranoindole derivatives exhibit moderate to high quantum yields ranging from 30% to 89%. mdpi.comnih.gov

Solvatochromism: Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. rsc.orgnih.govresearchgate.net This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, which is common in donor-acceptor pyranone systems. Many pyranone derivatives exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.comnih.gov This is attributed to the stabilization of the more polar excited state by polar solvent molecules. For instance, enamino-substituted 4-pyrones show a strong increase in fluorescence intensity in alcohols compared to aprotic solvents, demonstrating specific solvent interactions. mdpi.com This sensitivity to the local environment makes such pyranone derivatives candidates for use as fluorescent probes to characterize the polarity of microenvironments.

Table 2: Photophysical Properties of Selected Pyranone Derivatives This table compiles representative data from the literature for various classes of pyranone derivatives to illustrate general photophysical trends.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Feature | Reference |

| Enamino-substituted 4-pyrones | ~370-430 | ~480-575 | Up to 28% (0.28) | Large Stokes shift, Solvatochromism | mdpi.com |

| p-MeO-styryl 4-pyrone derivative | 350, 404 | 546 | 3.4% (0.034) | Extended conjugation | mdpi.com |

| Dimethylamino-substituted α-pyrones | - | - | Up to 99% (0.99) | High fluorescence efficiency | researchgate.net |

| Pyrano[3,2-f] & [2,3-g]indoles | - | - | 30-89% (0.30-0.89) | High quantum yields, Positive solvatochromism | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic architecture and predicting the reactivity of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde. While direct studies on this specific molecule are not extensively documented, research on structurally analogous compounds like 4-oxo-4H-benzopyran-3-carbaldehydes (formylchromones) offers valuable parallels. researchgate.net

Theoretical evaluations of formylchromones using electrophilicity indices have shown that the ethylenic double bond of the pyran ring system is a highly reactive site for nucleophilic attack. researchgate.net This reactivity is attributed to the electron-withdrawing effects of the adjacent aldehydic and pyrone carbonyl groups. researchgate.net For this compound, a similar electronic profile is expected. The methoxy (B1213986) group at the 3-position would likely introduce an electron-donating effect, potentially modulating the electrophilicity of the pyran ring.

The global and local electrophilicity patterns can be assessed to predict the most probable sites for chemical reactions. In related formylchromones, the highest local electrophilicity is often found at the formyl group, even though the highest positive charge may be located on the pyrone carbonyl group. researchgate.net This suggests that the formyl group is a primary target for nucleophiles.

Table 1: Predicted Reactivity Indices for this compound (Hypothetical Data Based on Analogous Systems)

| Parameter | Predicted Value | Implication |

| Global Electrophilicity Index (ω) | High | Strong electrophilic character |

| Local Electrophilicity at Formyl Carbon | Highest | Primary site for nucleophilic attack |

| Local Electrophilicity at C2 | Moderate | Secondary site for nucleophilic attack |

| Mulliken Charge on Pyrone Carbonyl Carbon | Most Positive | High positive charge density |

Molecular Modeling and Simulation of Reaction Mechanisms

For instance, density functional theory (DFT) can be employed to study the thermal decomposition pathways of the pyran ring. mdpi.comdntb.gov.ua Such studies can identify transition state structures, calculate activation energies, and determine kinetic and thermodynamic parameters. mdpi.comdntb.gov.ua In the case of this compound, computational studies could explore its stability and potential rearrangement or degradation pathways under various conditions.

Furthermore, advanced techniques like neural network-based molecular dynamics (MD) simulations, which have been used to unravel complex reaction processes in systems like combustion, could be adapted to study the reactions of this compound. d-nb.info This approach can reveal detailed reaction processes, including the formation of intermediates and products, providing a comprehensive understanding of the reaction network. d-nb.info

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic parameters and performing conformational analysis for molecules like this compound. Techniques such as Hartree-Fock (HF) and DFT with appropriate basis sets can be used to calculate molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. nih.gov

For analogous compounds, calculated geometric parameters (bond lengths and angles) and spectroscopic data show good agreement with experimental values. nih.gov The predicted vibrational spectra can aid in the assignment of experimental IR and Raman bands. Similarly, calculated ¹H and ¹³C NMR chemical shifts are valuable for interpreting experimental NMR spectra. nih.govmdpi.com

Conformational analysis helps to identify the most stable geometric arrangements of the molecule. For derivatives of 4-oxo-4H-benzopyran-3-carbaldehydes, semi-empirical quantum chemical methods have been used to determine that s-cis conformations are energetically more favorable than s-trans conformations. mdpi.com Similar calculations for this compound would be crucial to understand its preferred three-dimensional structure, which influences its reactivity and interactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and can be used to predict UV-Vis spectra. nih.govdntb.gov.ua

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | ~1700 (Aldehyde C=O), ~1650 (Pyrone C=O), ~1600 (C=C) |

| ¹H NMR Chemical Shift (ppm) - Aldehyde Proton | 9.5 - 10.5 |

| ¹³C NMR Chemical Shift (ppm) - Carbonyl Carbons | 170 - 190 |

| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.0 |

Structure-Reactivity Relationship Studies using Computational Methods

Computational methods are pivotal in establishing structure-reactivity relationships by systematically modifying the molecular structure and calculating the resulting changes in reactivity parameters. For this compound, this would involve studying the effects of the methoxy and carbaldehyde substituents on the pyranone core.

By performing quantum chemical calculations on a series of related pyranone derivatives, one can correlate structural features with reactivity indices like the electrophilicity index, HOMO-LUMO gap, and local reactivity descriptors. researchgate.net For example, the position and electronic nature of substituents on the pyran ring can significantly influence the molecule's susceptibility to nucleophilic or electrophilic attack.

Role As a Synthetic Building Block in Complex Molecule and Material Construction

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the 4-pyrone system, combined with the electrophilic nature of the carbaldehyde group, makes 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde an excellent starting material for the synthesis of various heterocyclic compounds. The pyrone ring itself can undergo ring-opening and rearrangement reactions when treated with suitable nucleophiles, leading to the formation of different heterocyclic cores.

One of the most important reactions of the parent compound, kojic acid, and its derivatives is the synthesis of pyridone and pyridine (B92270) heterocycles. researchgate.net The reaction typically involves the treatment of the pyrone derivative with an amine, which attacks the ring and leads to a ring-transformation, yielding N-substituted pyridinones. This reactivity is attributed to the pyrone ring's susceptibility to nucleophilic attack, particularly at the C-2 and C-6 positions.

Furthermore, the aldehyde functionality at the C-2 position can readily undergo condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, and ureas. These reactions provide a straightforward route to pyran-fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]pyran derivatives, while condensation with urea (B33335) or thiourea (B124793) can yield pyrimido[4,5-b]pyran systems. The versatility of these reactions allows for the generation of a library of diverse heterocyclic scaffolds from a single, readily accessible precursor. mdpi.com

Integration into Complex Molecular Architectures and Natural Product Analogues

The 4-pyrone moiety is a structural subunit present in a multitude of natural products, many of which exhibit significant biological activities. encyclopedia.pub Compounds like kojic acid and maltol (B134687) are naturally occurring 4-pyrones that have served as starting points for the synthesis of more complex molecules. nih.gov The functional groups on this compound allow for its incorporation into larger, more intricate molecular frameworks, including analogues of natural products.

The aldehyde group can be utilized in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to extend the carbon skeleton. The methoxy (B1213986) group at the C-3 position can also be modified, for instance, by demethylation to a hydroxyl group, which can then be used for further functionalization or as a key interacting group in a target molecule. These synthetic handles make it a valuable synthon for the construction of complex polyketide-derived natural products and their analogues. The ability to build upon the pyranone core allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. iosrjournals.org

Building Block for Advanced Materials (excluding biological applications)

The unique electronic properties of the 4-pyrone ring system have led to its exploration in the development of advanced materials with applications in optics and electronics.

Optoelectronic Materials Development

Donor-acceptor substituted aromatic systems are highly valued as organic fluorophores with distinct photophysical and electrochemical properties. rsc.org The 4-pyrone core can act as an electron-accepting moiety. When combined with electron-donating groups, the resulting molecules can exhibit charge-transfer characteristics that are crucial for optoelectronic applications. Derivatives of 4-pyrones have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The aldehyde group in this compound can be transformed into various π-conjugated systems, and the methoxy group acts as a modest electron donor, creating an intrinsic donor-acceptor character that can be further enhanced through chemical modification to fine-tune the optoelectronic properties. researchgate.net

Luminescent and Fluorescent Material Scaffolds

The pyranone scaffold is a key component in a number of fluorescent dyes. researchgate.net Modifications of the pyranone ring can lead to compounds with strong fluorescence in both solution and the solid state, with emissions spanning the visible spectrum. researchgate.net The development of fluorescent materials from pyranone derivatives often involves creating donor-π-acceptor (D-π-A) systems where the pyranone acts as the acceptor. The aldehyde group of this compound is a key functional group for extending the π-conjugation through reactions like Knoevenagel condensation, leading to brightly emissive compounds. mdpi.com These materials have potential applications as fluorescent probes and in the fabrication of electroluminescent devices. rsc.org

Chemical Sensor Design

The ability of the 4-pyrone core, particularly the 3-hydroxy-4-pyrone motif found in kojic acid, to bind metal ions has been exploited in the design of chemical sensors. researchgate.net The binding of a metal ion can perturb the electronic structure of the pyranone fluorophore, leading to a change in its fluorescence properties (either enhancement or quenching), which forms the basis of a sensing mechanism. Kojic acid derivatives have been successfully used to create fluorescent chemosensors for various metal ions, including Cu²⁺. rsc.org The 3-methoxy-4-oxo arrangement in the target compound can similarly participate in metal coordination, and the aldehyde group provides a convenient point for attaching other functionalities to create highly selective and sensitive sensors for specific analytes. nih.govelectrochemsci.org

| Sensor Type | Analyte | Sensing Mechanism | Reference |

| Fluorescent Chemosensor | Cu²⁺ | Fluorescence enhancement | rsc.org |

| Electrochemical Sensor | Kojic Acid | Voltammetry on modified electrode | electrochemsci.org |

| Optical Sensor | Kojic Acid | Fluorescence quenching of carbon dots | nih.gov |

Ligand and Metal-Chelator Applications

The 3-hydroxy-4-pyrone scaffold is a well-established bidentate chelating agent for a variety of metal ions, including Fe(III), Al(III), Cu(II), and Zn(II). nih.govnih.gov The oxygen atoms of the 3-hydroxyl and 4-keto groups form a stable five-membered chelate ring with the metal ion. By analogy, the 3-methoxy and 4-oxo groups of this compound can also act as a chelating unit, although the methoxy group is generally a weaker ligand than a hydroxyl group.

Derivatives of kojic acid have been extensively studied as ligands for creating coordination complexes. scirp.org These complexes have applications ranging from medicinal chemistry to materials science. The aldehyde group on this compound allows for the synthesis of more complex multidentate ligands by linking two or more pyranone units together, which can lead to enhanced affinity and selectivity for specific metal ions. For instance, bis(3-hydroxy-4-pyrone) ligands have been designed as potent iron chelators. nih.gov

The coordination of pyrones to metal ions can also be the first step in the synthesis of other heterocyclic ligands. For example, tris(3-hydroxy-4-pyronato)metal(III) complexes can react with primary amines to yield tris(3-hydroxy-4-pyridinonato)metal(III) complexes in a one-pot synthesis. cdnsciencepub.com This demonstrates the utility of the pyrone scaffold as a precursor to other important classes of chelating agents.

| Metal Ion | Ligand Type | Application | Reference |

| Fe(III), Al(III), Cu(II), Zn(II) | bis-Kojic acid derivative | Therapeutic iron chelator | nih.gov |

| Fe(III), Co(III), Cr(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | Coordination compounds | scirp.org |

| Al(III), Ga(III), In(III) | 3-Hydroxy-4-pyrones | Precursor for 3-hydroxy-4-pyridinone complexes | cdnsciencepub.com |

| UO₂²⁺ | bis(3-hydroxy-4-pyridinone) | Uranyl chelation | mdpi.com |

Future Directions and Emerging Research Avenues for 3 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde Chemistry

Development of Novel Catalytic Systems for Pyranone Functionalization

The efficient synthesis and functionalization of pyranone cores are critical for accessing complex molecular architectures. While significant progress has been made, future research will focus on creating more advanced and versatile catalytic systems.

One promising direction is the development of biomimetic, asymmetric catalytic approaches for the synthesis of complex pyranones. nih.gov Inspired by enzymes like chalcone (B49325) isomerase, researchers are designing bifunctional catalysts that combine hydrogen bonding and Brønsted base activity to achieve high enantioselectivity. nih.govnih.gov Future work will likely involve creating catalysts that can handle a broader range of substrates and reaction types, moving beyond flavonoid synthesis to other complex pyranone natural products. nih.gov

Additionally, the use of novel nanocatalysts presents a significant opportunity. For instance, the development of magnetic nanocatalysts, such as silica-coated magnetic nanoparticles with appended bipyridine-sulfonic acid (SCMNPs@BPy-SO3H), has shown promise for the one-pot synthesis of diverse functionalized pyran-annulated heterocyclic systems. bcrec.id These catalysts offer advantages like easy recovery and reusability, making synthetic processes more sustainable and cost-effective. bcrec.id Future research will aim to design more sophisticated nanocatalysts with enhanced activity, selectivity, and stability for the specific functionalization of pyranone aldehydes.

The exploration of different metal-based catalytic systems also continues to be a fertile area of research. Cationic ruthenium(II) catalysts have been used for the oxidative annulation of alkynes to prepare α-pyrones, while nickel catalysts have been employed for the cycloaddition of tethered alkynes and carbon dioxide. acs.org Future efforts will focus on discovering new metal catalysts that can mediate novel transformations of the 3-methoxy-4-oxo-4H-pyran-2-carbaldehyde scaffold, enabling the introduction of diverse functional groups with high precision and control.

Table 1: Emerging Catalytic Strategies for Pyranone Functionalization

| Catalytic Strategy | Catalyst Type | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Biomimetic Asymmetric Catalysis | Bifunctional Hydrogen Bonding/Brønsted Base Catalysts | High enantioselectivity, mimics natural processes. nih.govnih.gov | Broader substrate scope, application to non-flavonoid pyranones. |

| Magnetic Nanocatalysis | Functionalized Silica-Coated Nanoparticles | Easy recovery and reusability, sustainability. bcrec.id | Enhanced activity and selectivity for pyranone aldehydes. |

| Novel Metal Catalysis | Ruthenium, Nickel, Gold Complexes | Access to unique cycloaddition and C-H functionalization pathways. acs.org | Discovery of new metal-catalyzed transformations for pyranones. |

Exploration of Underutilized Reactivity Modes for Enhanced Synthesis

The this compound molecule possesses multiple reactive sites, including the aldehyde, the pyranone ring, and the ethylenic double bond, which is highly reactive towards nucleophiles. researchgate.netresearchgate.net While many standard reactions have been explored, several underutilized reactivity modes hold promise for constructing novel and complex molecules.

The Prins reaction, a powerful tool for forming tetrahydropyran (B127337) rings, has been effectively used in the synthesis of pyranone-containing natural products. nih.govnih.gov Future research could explore variations of this reaction, such as intramolecular versions or tandem sequences, starting from derivatives of this compound to rapidly build molecular complexity. The development of Lewis acid-mediated Prins reactions using novel substrates like dioxinones has already shown the potential to create highly functionalized pyran-4-ones with excellent stereoselectivity. nih.govnorthwestern.edu

Furthermore, cycloaddition reactions represent a largely untapped area for this specific scaffold. The development of N-heterocyclic carbene (NHC) organocatalysis has enabled various cycloaddition pathways, such as [4+2] and [3+3] annulations, to produce dihydropyran-2-ones. mdpi.com Applying these methodologies to this compound or its derivatives could lead to novel fused-ring systems and polycyclic structures with interesting biological properties.

The reactivity of the formyl group in related 4-oxo-4H-benzopyran-3-carbaldehydes has been shown to be highly dependent on reaction conditions, particularly in the presence of Lewis acids. researchgate.net A deeper investigation into the local electrophilicity patterns of this compound could reveal new ways to selectively target different positions on the molecule. researchgate.net This could enable controlled nucleophilic additions, condensations, and other transformations that are currently difficult to achieve.

Table 2: Potential Reactivity Modes for Exploration

| Reactivity Mode | Key Reagents/Catalysts | Potential Products | Research Goal |

|---|---|---|---|

| Intramolecular Prins Reaction | Lewis Acids | Fused or bridged polycyclic pyrans | Rapid construction of complex scaffolds. nih.govnih.gov |

| NHC-Catalyzed Annulations | N-Heterocyclic Carbenes, Enals | Novel dihydropyranones, spirocycles | Accessing new heterocyclic systems. mdpi.com |

| Selective Nucleophilic Addition | Lewis Acids, Organometallics | Functionalized pyranol derivatives | Controlling site-selectivity for diverse functionalization. researchgate.net |

| Radical Addition Reactions | Radical Initiators | C-C and C-heteroatom bond formation | Introduction of novel substituents. researchgate.net |

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. researchgate.net For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery of new derivatives and synthetic pathways. researchgate.net

Moreover, ML algorithms can predict the outcomes of unknown reactions with increasing accuracy. nih.govjetir.org By training models on experimental data, researchers can predict the reactivity of this compound with a wide array of reagents under various conditions. nih.gov This predictive power allows for the in silico screening of thousands of potential reactions, prioritizing those with the highest likelihood of success for experimental validation. mdpi.com This not only accelerates the discovery of new reactions but also minimizes waste from failed experiments. nih.gov The integration of ML with automated synthesis robots can further create a closed-loop system where the algorithm designs experiments, a robot performs them, and the results are used to refine the predictive model. nih.govmdpi.com

Future research will focus on developing more sophisticated AI models specifically tailored for heterocyclic chemistry. This includes creating template-free models for greater creativity in retrosynthesis and improving the interpretability of "black box" models so that chemists can understand the underlying chemical principles behind an AI's prediction. nih.govjetir.org

Expanding Applications in New Areas of Chemical Science and Technology

The pyran scaffold is a privileged structure found in numerous bioactive natural products and medicinal compounds. nih.govnih.gov While the specific applications of this compound are not yet fully established, its structural motifs suggest significant potential in several emerging areas.

In medicinal chemistry, derivatives of 4H-pyran have demonstrated a wide range of biological activities, including antioxidant, antibacterial, and anticancer properties. nih.gov The aldehyde functionality of this compound serves as a versatile handle for synthesizing libraries of new compounds to be screened against various biological targets, such as cyclin-dependent kinase 2 (CDK2) in colorectal cancer. nih.gov Furthermore, related pyran-carboxaldehyde derivatives have been used in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists, which have anti-inflammatory potential. nih.gov Future work will involve the systematic synthesis and biological evaluation of derivatives to explore their therapeutic potential.

In materials science, the conjugated pyranone system could be exploited for the development of novel organic electronic materials. The electron-withdrawing nature of the carbonyl and aldehyde groups, combined with the electron-donating methoxy (B1213986) group, creates a push-pull system that could be tuned for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. Research in this area would involve synthesizing polymers or small molecules incorporating the pyranone core and characterizing their photophysical and electronic properties.

The unique chemical structure of this compound also makes it a candidate for applications in flavor and fragrance chemistry, as many related pyranones are known for their distinct aromas. Further exploration could also lead to its use as a specialized building block in the synthesis of agrochemicals or as a ligand in coordination chemistry.

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via multi-component reactions (MCRs) or Vilsmeier-Haack formylation . MCRs involve condensation of aldehydes, ketones, and amines under mild acidic or basic conditions, as seen in related chromene derivatives . For example, describes a one-pot synthesis of furopyran carbaldehydes using iodine(III)-mediated dehydrogenation, achieving yields of 69–84% through optimized temperature (80–100°C) and solvent systems (e.g., ethanol/acetic acid). Reaction optimization often involves screening catalysts (e.g., piperidine for Knoevenagel condensation) and monitoring progress via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy group at δ 3.8–4.0 ppm) .

- IR spectroscopy : Peaks at 1680–1720 cm confirm carbonyl (C=O) stretches .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 219.19) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .

Q. How do the functional groups (aldehyde, methoxy, pyranone) influence its reactivity?

The aldehyde group undergoes nucleophilic additions (e.g., hydrazone formation with hydrazines, as in ). The pyranone ring participates in cycloadditions or substitutions, while the methoxy group directs electrophilic aromatic substitution. For instance, notes that 4-oxo-4H-chromene-3-carbaldehyde reacts with active methylene compounds (e.g., malononitrile) to form fused heterocycles via Michael addition .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Dispose of waste via professional chemical treatment to prevent environmental contamination, as outlined for structurally related hydrazone derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Crystallization may yield twinned crystals or disordered solvent molecules . SHELXL employs restraints for anisotropic displacement parameters and uses the TWIN/BASF commands to model twinning. High-resolution data (≤ 0.8 Å) improves electron density maps, critical for resolving methoxy and aldehyde conformers .

Q. How can computational tools (e.g., QSAR, molecular docking) predict its bioactivity?

QSAR models correlate substituent effects (e.g., methoxy position) with biological targets. For example, highlights using docking simulations to study interactions with enzymes like cyclooxygenase-2. DFT calculations (e.g., Gaussian 09) optimize geometries and predict reactive sites (e.g., Fukui indices for electrophilicity) .

Q. How do structural modifications (e.g., substituent variation) affect its bioactivity in SAR studies?

- Electron-withdrawing groups (e.g., -NO) on the pyranone ring enhance antimicrobial activity by increasing electrophilicity.

- Hydrazone derivatives (e.g., N-(4-methylphenyl)hydrazone) show improved solubility and bioavailability, as seen in .

- A 2025 study () links 4-hydroxy-6-methyl-2-oxo-2H-chromene derivatives to antitumor activity via topoisomerase inhibition .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?